N-Methyl-2-morpholinoethanamine
Overview
Description
N-Methyl-2-morpholinoethanamine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
- N-Methyl-2-morpholinoethanamine can be prepared efficiently through a synthetic route involving morpholine as the starting material. Key steps include Michael addition, hydrazinolysis, and Curtius rearrangements, with a total yield of 81.8% reported in a convenient process (Yao et al., 2010).
Antimicrobial Agents
- This compound has been used in the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety, which demonstrated significant antimicrobial activities (Sahin et al., 2012).
Catalytic Applications
- Novel N-methyl morpholine based ionic liquids with 1,2-propanediol group have been synthesized and used as catalysts for Knoevenagel condensation, showing efficiency in various reactions (Xu et al., 2017).
Chemosensor Development
- 2-((2-morpholinoethylimino)methyl)-4-bromophenol, synthesized by condensation between 5-bromo-2-hydroxybenzaldehyde and this compound, has been used as a dual chemosensor for detecting Zn2+ and H2AsO4– ions (Maity et al., 2021).
Phospholipid Metabolism in Tumor Cells
- In a study on melanoma tumors, this compound was implicated as part of the changed phospholipid metabolism phenotype in response to the antineoplastic drug cystemustine (Morvan et al., 2002).
Anti-Oxidant Activity
- α-Aminophosphonates synthesized using this compound showed significant antioxidant activity, indicating potential therapeutic applications (Reddy et al., 2016).
Mechanism of Action
Target of Action
N-Methyl-2-morpholinoethanamine, a derivative of 2-Morpholinoethanamine, is an experimental small molecule 2-morpholinoethanamine has been found to interact with cathepsin d, a human protein .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
The compound is known to be involved in the synthesis of various heterocyclic compounds . More research is needed to fully understand the biochemical pathways and their downstream effects.
Result of Action
It is known that the compound is involved in the synthesis of various heterocyclic compounds
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was immobilized on the surface of nanosheet graphene oxide using a non-toxic, green, and simple method . This resulted in the preparation of a bifunctional acid-base nanocatalyst . The catalytic reactivity of the composite was investigated in the one-pot synthesis of some benzo[b]pyran, pyrano[3,2-c] chromene, and polyhydroquinoline derivatives .
Safety and Hazards
The safety data sheet for N-Methyl-2-morpholinoethanamine recommends washing face, hands, and any exposed skin thoroughly after handling . It also advises not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .
Future Directions
The synthesis of 2-morpholinoethanamine, a key intermediate of N-Methyl-2-morpholinoethanamine, has been improved to overcome the problems of conventional methods . The new method is simple, practical, and considers factors such as cost, practicability, waste disposal, and simplicity of purification . This suggests that future research may continue to focus on improving the synthesis process of such compounds.
Biochemical Analysis
Biochemical Properties
N-Methyl-2-morpholinoethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of monoamine oxidase A, an enzyme responsible for the breakdown of monoamines such as serotonin and norepinephrine . This interaction is crucial for its application in treating depressive illnesses. Additionally, this compound has been shown to interact with other biomolecules, contributing to its anti-inflammatory and anticancer properties .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of certain signaling pathways involved in inflammation and cancer progression . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function. Its impact on cellular metabolism includes the regulation of energy production and utilization, which is essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to monoamine oxidase A results in the inhibition of this enzyme, thereby increasing the levels of monoamines in the brain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions contribute to its therapeutic effects in various diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation are influenced by various factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting cancer cell growth . At high doses, this compound can exhibit toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The metabolic pathways of this compound also influence its effects on metabolic flux and metabolite levels, contributing to its overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into target cells . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its subcellular localization is essential for understanding its mechanism of action and therapeutic potential .
Properties
IUPAC Name |
N-methyl-2-morpholin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-2-3-9-4-6-10-7-5-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXPJKGWWPWBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566416 | |
Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41239-40-1 | |
Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[2-(morpholin-4-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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